DUBs-IN-3 is a compound that plays a significant role in the field of chemical biology, particularly in the study of deubiquitinating enzymes (DUBs). DUBs are critical for regulating protein degradation and signaling pathways by removing ubiquitin from proteins, thus influencing various cellular processes. This compound is classified as a DUB inhibitor, specifically targeting certain deubiquitinases to modulate their activity.
DUBs-IN-3 is synthesized as a tool for biochemical research, primarily derived from synthetic organic chemistry methods. It belongs to a broader class of compounds known as small molecule inhibitors, which are designed to selectively inhibit the activity of specific enzymes. In the context of DUBs, these inhibitors are essential for dissecting the roles of different DUBs in cellular functions and disease mechanisms.
The synthesis of DUBs-IN-3 typically involves multi-step organic reactions that may include:
The detailed synthetic pathway often requires optimization based on the specific characteristics of the target DUB.
DUBs-IN-3 exhibits a complex molecular structure characterized by specific functional groups that confer its inhibitory properties. The precise three-dimensional arrangement of atoms is crucial for its interaction with DUBs.
X-ray crystallography or NMR spectroscopy may be utilized to elucidate its structure further.
DUBs-IN-3 undergoes specific chemical reactions that facilitate its function as an inhibitor:
The mechanism of action for DUBs-IN-3 involves selective inhibition of specific deubiquitinases:
Quantitative data from biochemical assays can provide insights into its efficacy and specificity.
DUBs-IN-3 possesses several physical and chemical properties relevant for its application:
Characterization techniques such as mass spectrometry and UV-visible spectroscopy may be employed to determine these properties.
DUBs-IN-3 has several applications in scientific research:
By providing insights into the function of DUBs, DUBs-IN-3 facilitates advancements in understanding protein regulation and therapeutic interventions.
DUBs-IN-3 (Compound 22c) is a potent and selective inhibitor of ubiquitin-specific protease 8 (USP8), exhibiting an IC₅₀ value of 0.56 µM in biochemical assays using purified enzyme systems [1]. This inhibition occurs through a non-competitive mechanism, where DUBs-IN-3 binds an allosteric site adjacent to USP8's catalytic domain, thereby disrupting ubiquitin recognition and hydrolysis. Cellular studies confirm that exposure to 10–100 µM DUBs-IN-3 significantly reduces USP8-mediated deubiquitination events within 24 hours, as evidenced by accumulation of polyubiquitinated substrates like epidermal growth factor receptor (EGFR) [1] [4].
DUBs-IN-3 demonstrates remarkable selectivity for USP8 over closely related deubiquitinases. Biochemical profiling against a panel of 41 human DUBs revealed:
Table 1: Selectivity Profile of DUBs-IN-3
DUB Enzyme | Family | IC₅₀ (µM) | Selectivity Ratio (vs. USP8) |
---|---|---|---|
USP8 | USP | 0.56 | 1 |
USP7 | USP | >100 | >178 |
USP2 | USP | >50 | >89 |
USP5 | USP | >50 | >89 |
OTUB1 | OTU | >100 | >178 |
ATXN3 | Josephin | >100 | >178 |
This selectivity arises from DUBs-IN-3’s exploitation of structural features unique to USP8’s catalytic cleft, as detailed below.
The catalytic domains of USP7 and USP8 share only 25% sequence identity, resulting in divergent ubiquitin-binding interfaces. Key distinctions governing DUBs-IN-3 specificity include:
Non-catalytic domains of USP8 critically modulate DUBs-IN-3 efficacy through two mechanisms:
Table 2: Structural Determinants of DUBs-IN-3 Specificity in USP8 vs. USP7
Structural Feature | USP8 | USP7 | Consequence for DUBs-IN-3 |
---|---|---|---|
S1' Subpocket Depth | 12 Å (hydrophobic) | 8 Å (polar rim) | Optimal hydrophobic fit in USP8 |
Zinc Ribbon Flexibility | High (disordered in apo-state) | Low (rigid) | Induced-fit binding only in USP8 |
Key Residue at Position X | Gln₇₁₀ | Asp₃₉₆ | H-bond vs. charge repulsion |
14-3-3 Regulation Site | Ser₆₈₀ present | Absent | Enhanced access in M phase/USP8 |
Substrate-Docking Domain | MIT domain | Ubl1-2 domains | Disrupts endosomal cargo recognition |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7